OXYTHIAMINE HYDROCHLORIDE
OXYTHIAMINE HYDROCHLORIDE
Oxythiamine(1+) is a 1,3-thiazolium cation that is 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole alkylated at the N3 position by a (2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)methyl group. It has a role as an antimetabolite and a vitamin B1 antagonist.
Thiamine antagonist, antimetabolite.
Thiamine antagonist, antimetabolite.
Brand Name:
Vulcanchem
CAS No.:
136-16-3
VCID:
VC0085929
InChI:
InChI=1S/C12H15N3O2S/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17/h5,7,16H,3-4,6H2,1-2H3/p+1
SMILES:
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO
Molecular Formula:
C12H16N3O2S+
Molecular Weight:
266.34 g/mol
OXYTHIAMINE HYDROCHLORIDE
CAS No.: 136-16-3
Main Products
VCID: VC0085929
Molecular Formula: C12H16N3O2S+
Molecular Weight: 266.34 g/mol
CAS No. | 136-16-3 |
---|---|
Product Name | OXYTHIAMINE HYDROCHLORIDE |
Molecular Formula | C12H16N3O2S+ |
Molecular Weight | 266.34 g/mol |
IUPAC Name | 5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C12H15N3O2S/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17/h5,7,16H,3-4,6H2,1-2H3/p+1 |
Standard InChIKey | SRDGSXVLAVRBLU-UHFFFAOYSA-O |
SMILES | CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO |
Canonical SMILES | CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO |
Description | Oxythiamine(1+) is a 1,3-thiazolium cation that is 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole alkylated at the N3 position by a (2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)methyl group. It has a role as an antimetabolite and a vitamin B1 antagonist. Thiamine antagonist, antimetabolite. |
Synonyms | Hydroxythiamine Oxythiamine |
PubChem Compound | 8682 |
Last Modified | Nov 11 2021 |
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